molecular formula C24H24N6O4S B2510427 4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 938824-85-2

4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Katalognummer: B2510427
CAS-Nummer: 938824-85-2
Molekulargewicht: 492.55
InChI-Schlüssel: LBZHKODMENLQJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a complex heterocyclic scaffold combining an imidazo[2,1-f]purine-2,4-dione core with distinct substituents:

  • Positions 1 and 7: Methyl groups, which may improve metabolic stability.
  • Position 8: A benzenesulfonamide moiety, a common pharmacophore in kinase inhibitors and enzyme-targeting drugs .

The molecular formula is estimated as C₂₅H₂₅N₅O₄S (derived from structural analysis), with a molecular weight of 515.56 g/mol.

Eigenschaften

IUPAC Name

4-[2-[(2,5-dimethylphenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4S/c1-14-5-6-15(2)17(11-14)13-29-22(31)20-21(27(4)24(29)32)26-23-28(20)12-16(3)30(23)18-7-9-19(10-8-18)35(25,33)34/h5-12H,13H2,1-4H3,(H2,25,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZHKODMENLQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=C(C=C5)S(=O)(=O)N)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a complex organic molecule characterized by its unique structure that includes an imidazole moiety and a benzenesulfonamide group. This compound has garnered attention in biological research due to its potential therapeutic properties.

  • Molecular Formula : C24_{24}H24_{24}N6_6O4_4S
  • Molecular Weight : 492.6 g/mol
  • CAS Number : 938824-85-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole nucleus is known for its role in mimicking purine structures, which can influence numerous biological pathways.

Antiviral Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antiviral properties. For instance, research on related compounds has shown promise against Dengue virus (DENV), with certain derivatives demonstrating half-maximal inhibitory concentrations (IC50_{50}) as low as 54.8 μM . This suggests that the imidazole framework may be crucial for binding to viral proteases.

Anticancer Properties

Imidazole derivatives have been extensively studied for their anticancer potential. The compound may exhibit similar properties due to structural analogies with known anticancer agents. For example, compounds containing the imidazole ring have been reported to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms .

Enzyme Inhibition

The compound's sulfonamide group may contribute to its ability to inhibit specific enzymes involved in metabolic processes. Sulfonamides are known for their role as enzyme inhibitors, particularly in the inhibition of carbonic anhydrase and other critical enzymes involved in cellular metabolism.

Study 1: Inhibition of DENV Protease

A study evaluating the biological activity of imidazole derivatives against DENV protease revealed that certain compounds exhibited strong inhibitory effects. The binding energies calculated for these compounds were significantly lower than those of known inhibitors like quercetin, indicating a potential for developing new antiviral agents based on this scaffold .

CompoundIC50_{50} (μM)Binding Energy (kcal/mol)
3e54.8-8.5
3k71.9-8.4
Quercetin104.8-7.2

Study 2: Anticancer Activity

In vitro studies have demonstrated that related imidazole compounds can inhibit the growth of various cancer cell lines. For instance, a series of imidazole derivatives were tested for their antiproliferative activity, showing promising results with some compounds achieving over 80% inhibition at specific concentrations .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound Imidazo[2,1-f]purine-2,4-dione 2,5-Dimethylbenzyl (C₈H₉), methyl (×2), benzenesulfonamide (C₆H₇NO₂S) C₂₅H₂₅N₅O₄S 515.56 Not reported
4-(3-Methyl-4,5-dihydro-1H-benzo[g]indazol-1-yl)benzenesulfonamide Benzo[g]indazole Methyl, benzenesulfonamide C₁₉H₁₇N₃O₂S 363.42 Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, fluorochromenone, methylbenzenesulfonamide C₂₉H₂₂F₂N₆O₄S 589.1 175–178
2-(8-(3,5-Dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3-yl)acetamide Imidazo[2,1-f]purine-2,4-dione 3,5-Dimethylphenyl, phenyl, acetamide C₂₄H₂₂N₆O₃ 442.5 Not reported

Functional Group Impact on Properties

The fluorophenyl groups in improve metabolic stability and target selectivity via halogen bonding .

Solubility :

  • The benzenesulfonamide group in the target compound and enhances water solubility compared to the acetamide in , which may reduce aggregation in biological systems.

Crystallinity and Stability :

  • The benzo[g]indazole derivative demonstrated a stable crystal lattice (R factor = 0.068), suggesting favorable solid-state stability. The target compound’s crystallinity remains uncharacterized.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, beginning with the preparation of the imidazo[2,1-f]purine core. A common method includes condensation of substituted benzylamines with purine derivatives under reflux in ethanol with glacial acetic acid as a catalyst . For analogous imidazo[1,2-a]pyrimidine derivatives, aza-Wittig reactions followed by cyclization in dichloromethane/ethanol mixtures are employed . Key parameters include:

  • Temperature : 80–100°C for reflux.
  • Solvent selection : Ethanol for polar intermediates.
  • Catalyst loading : 5–10% glacial acetic acid.
  • Stoichiometry : 1:1 molar ratio of amine to aldehyde precursors. Yield optimization requires anhydrous conditions and purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

A combination of ¹H NMR (400 MHz, DMSO-d₆), ¹³C NMR , and HRMS is critical. Diagnostic signals include:

  • ¹H NMR :
  • Purine H-8 proton: δ 8.2–8.5 ppm (singlet).
  • Dimethylbenzyl methyl groups: δ 2.3–2.7 ppm (multiplets).
  • Sulfonamide NH: δ 10.2 ppm (broad singlet) .
    • HRMS : [M+H]⁺ within 3 ppm of theoretical mass (e.g., m/z 523.1845 for C₂₅H₂₇N₅O₄S).
    • IR : Confirms carbonyl (1670–1700 cm⁻¹) and sulfonamide S=O (1350 cm⁻¹) stretches .

Advanced Questions

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often stem from pharmacokinetic factors or metabolite interference. Key steps include:

  • Stability studies : Use HPLC-MS to identify degradation products in plasma or liver microsomes .
  • Plasma protein binding assays : Employ equilibrium dialysis to assess free compound availability.
  • Isotopic labeling : Track metabolic pathways using ¹⁴C-labeled sulfonamide groups .
  • Target validation : Validate receptor engagement via SPR (surface plasmon resonance) .

Q. What experimental design principles are critical for investigating structure-activity relationships (SAR)?

Use a factorial design with the following variables:

FactorLevelsResponse Metrics
Substituent position2,5-dimethyl vs. 3,4-dimethylIC₅₀, LogP
Sulfonamide mods–SO₂NH₂ vs. –SO₂NHRSolubility (HPLC), % Inhibition
Core hybridizationImidazo vs. triazolo-purineThermal shift (ΔTₘ)
Include positive controls (e.g., PDE inhibitors) and analyze data using ANOVA with Tukey post-hoc tests (α=0.05) for ≥3 biological replicates .

Q. What advanced analytical strategies resolve stereochemical uncertainties in derivatives?

Combine chiral HPLC (Chiralpak IC column, hexane:isopropanol 85:15) with vibrational circular dichroism (VCD) . For critical cases:

  • Mosher ester analysis : Determine absolute configuration of hydroxyl intermediates.
  • NOESY NMR : Spatial proximity between benzyl methyl groups and purine protons (600 MHz, mixing time 800 ms).
  • X-ray crystallography : Grow crystals via vapor diffusion (dichloromethane/ethanol 1:2 v/v) and collect data at 100K .

Q. How can environmental fate studies be designed to assess ecological risks?

Follow the INCHEMBIOL framework :

  • Physical-chemical properties : Measure log Kow (octanol-water partition coefficient) and hydrolysis half-life.
  • Biotic/abiotic transformations : Use LC-MS/MS to identify degradation products in soil/water matrices.
  • Trophic transfer studies : Quantify bioaccumulation in model organisms (e.g., Daphnia magna). Data should inform risk assessments under real ecosystem conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.